Superior Generation of Antithrombin-Active Peptides from Egg White Protein vs. Alcalase
Hydrolysates produced by PROTEINASE N from egg white protein exhibit significantly higher antithrombin activity compared to those produced by the alkaline protease Alcalase. At a hydrolysis degree of 15%, the antithrombin activity of the PROTEINASE N hydrolysate was determined to be higher [1]. This functional difference is attributed to the distinct peptide profiles generated by each enzyme, as the amino acid compositions of the resulting hydrolysates were comparable, indicating that the specific cleavage pattern of PROTEINASE N is responsible for the observed bioactivity advantage [1].
| Evidence Dimension | Antithrombin Activity of Hydrolysates (at 15% Degree of Hydrolysis) |
|---|---|
| Target Compound Data | Highest antithrombin activity observed among tested enzymes |
| Comparator Or Baseline | Alcalase 2.4L (EC 3.4.21.62) hydrolysate; lower antithrombin activity |
| Quantified Difference | Higher antithrombin activity for PROTEINASE N (exact quantification not provided in abstract, qualitative superiority noted) |
| Conditions | Egg white protein hydrolysis using pH-stat method to control degree of hydrolysis to 15%. |
Why This Matters
For procurement decisions in functional food and nutraceutical R&D, this evidence supports selecting PROTEINASE N over Alcalase when the goal is to generate hydrolysates with enhanced anticoagulant properties.
- [1] 杨万根, 张煜, 王璋, 许时婴. (2017). 蛋清蛋白酶解物的抗氧化、抗凝血酶活性及生化特性的研究. 食品科学. Retrieved from http://www.chnfood.cn/magazineDetail/23458 View Source
